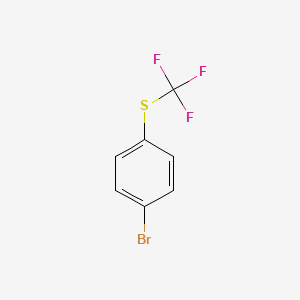

4-(Trifluoromethylthio)bromobenzene

説明

Synthesis Analysis

The synthesis of 4-(Trifluoromethylthio)bromobenzene and related compounds often involves organometallic reactions, where regioflexibility is achieved through novel methodologies such as deprotonation-triggered halogen migrations and site-discriminating competitive halogen-metal permutations (Heiss & Schlosser, 2003). Continuous flow synthesis using microreactors has been explored for similar compounds, demonstrating the efficiency of such systems in the generation and reaction of unstable aryl-Grignard reagents with gases like CO2 for high-yield production (Deng et al., 2015).

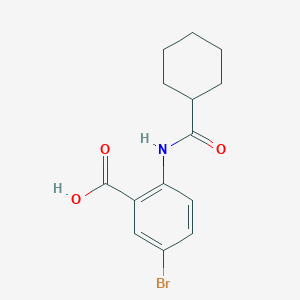

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-(Trifluoromethylthio)bromobenzene, such as trifluorobenzenes, has been thoroughly analyzed using techniques like femtosecond rotational Raman coherence spectroscopy. These studies provide detailed insights into the rotational and centrifugal distortion constants, significantly contributing to our understanding of the molecular geometry and electronic distribution within such molecules (Kummli, Frey, & Leutwyler, 2010).

Chemical Reactions and Properties

The chemical reactivity of 4-(Trifluoromethylthio)bromobenzene derivatives includes their participation in Friedel-Crafts alkylations, where trifluoromethanesulfonic acid in acetonitrile catalyzes the formation of di- or triarylmethanes from simple or functionalized aldehydes or benzylic alcohols (Wilsdorf, Leichnitz, & Reissig, 2013). This showcases the compound's versatility in forming complex organic structures.

Physical Properties Analysis

While specific studies on the physical properties of 4-(Trifluoromethylthio)bromobenzene itself were not directly found, research on similar compounds highlights the significance of halogen bonding and structural determinants in influencing the physical state and stability of such molecules (Pigge, Vangala, & Swenson, 2006). These interactions are crucial for understanding the crystalline structures and solubility behaviors of fluorinated compounds.

Chemical Properties Analysis

The chemical properties of 4-(Trifluoromethylthio)bromobenzene derivatives are influenced by the presence of the trifluoromethylthio and bromo groups, which affect their reactivity in nucleophilic substitution reactions, electrophilic aromatic substitutions, and their ability to form stable organometallic complexes. The introduction of these groups into aromatic rings enhances the activation of the halogen substituent towards nucleophilic attack, enabling a wide range of chemical transformations (Sipyagin et al., 2004).

科学的研究の応用

Chemical Functionalization and Material Science

Fluorination in Chemical Synthesis : The fluorination of certain compounds, including 4-(trifluoromethylthio)bromobenzene derivatives, has been studied. This process often results in the formation of fluorinated products which have varied applications in chemical synthesis and drug development. For instance, fluorination of 2,5-diarylthiazoles using N-fluorobenzenesulfonimide (NFSI) results in both monofluorinated and trifluorinated products, indicating the diverse outcomes that can arise from the fluorination of bromobenzene derivatives (Hatfield, Eidell & Stephens, 2013).

Electrochemical Applications and Surface Chemistry : Research shows that bromobenzene derivatives can be used for the functionalization of glassy carbon electrodes. This functionalization, often carried out in ionic liquids, can significantly impact the electrochemical properties of the surfaces, such as in the case of 4-bromobenzene diazonium salts (Actis et al., 2008).

Graphene Modification : Bromobenzene derivatives, including 4-bromobenzene diazonium tetrafluoroborate, have been used to modify graphene. This modification impacts the electronic properties of graphene, which is crucial for applications in electronic devices and composite structures (Lim et al., 2010).

Environmental and Industrial Chemistry

Synthesis of Industrial Chemicals : Bromobenzene derivatives are utilized in the synthesis of various industrial chemicals. For example, 1-bromo-2,4-dinitrobenzene, a product derived from bromobenzene, is used in the production of medicinal agents, dyes, and electroluminescent materials (Xuan et al., 2010).

Development of Molecular Conductors : Bromobenzene derivatives are essential in the creation of new radical-cation salts of certain compounds, which are used to develop molecular conductors with potential applications in electronics and superconducting materials (Martin et al., 2017).

Electrolyte Additives in Lithium-ion Batteries : Research has been conducted on the use of bromobenzene derivatives as electrolyte additives in lithium-ion batteries. These additives can enhance the batteries' thermal stability and provide overcharge protection, thus having significant implications for battery safety and efficiency (Zhang, 2014).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-bromo-4-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3S/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQBVMXLTBXNLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353019 | |

| Record name | 1-Bromo-4-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethylthio)bromobenzene | |

CAS RN |

333-47-1 | |

| Record name | 1-Bromo-4-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethylthio)bromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid](/img/structure/B1270262.png)

![2-amino-3-{[(2-nitrophenyl)methylene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1270282.png)

![2-[3-(4-Bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1270286.png)

![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)

![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)